molecular formula C6H3ClN2S B1594262 4-Chlorobenzo[c][1,2,5]thiadiazole CAS No. 2207-28-5

4-Chlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B1594262
CAS No.: 2207-28-5
M. Wt: 170.62 g/mol
InChI Key: IEKBSYUNNVXOCB-UHFFFAOYSA-N
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Description

4-Chlorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6H3ClN2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is known for its electron-accepting properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Chlorobenzo[c][1,2,5]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with electron donor-acceptor systems, where it acts as an electron acceptor . This interaction is essential in processes such as organic photovoltaics and fluorescent sensing. Additionally, this compound has been studied for its potential use as a visible-light organophotocatalyst . The compound’s ability to accept electrons and participate in redox reactions makes it a valuable component in various biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior . For instance, it has been observed to interact with thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These interactions can result in alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron-accepting properties of this compound enable it to participate in redox reactions, which are crucial for its role as an organophotocatalyst . Additionally, the compound’s interaction with enzymes and proteins can lead to their inhibition or activation, depending on the specific biochemical context

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its stability can be influenced by factors such as light and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit beneficial biological activities, such as antimicrobial or anticancer properties . At higher doses, the compound can become toxic, leading to adverse effects on cellular function and overall health. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s electron-accepting properties enable it to participate in redox reactions, which are essential for its role in biochemical processes . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cellular membranes and distributed within various cellular compartments . The presence of specific transporters and binding proteins can facilitate the movement of this compound within cells, affecting its localization and accumulation . Understanding the transport and distribution of this compound is essential for its effective use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its biochemical activity, as different cellular compartments provide distinct microenvironments for biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c][1,2,5]thiadiazole typically involves the chlorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

4-Chlorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzo[c][1,2,5]thiadiazole: The parent compound without the chlorine substitution.

    4-Bromobenzo[c][1,2,5]thiadiazole: A similar compound with a bromine atom instead of chlorine.

    4-Fluorobenzo[c][1,2,5]thiadiazole: A fluorine-substituted derivative.

Uniqueness: 4-Chlorobenzo[c][1,2,5]thiadiazole is unique due to its specific electron-accepting properties and the reactivity of the chlorine atom. This makes it particularly useful in applications requiring strong electron-accepting capabilities and versatile reactivity .

Properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKBSYUNNVXOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308221
Record name 4-chloro-2,1,3-benzothiadiazole
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Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-28-5
Record name 4-Chloro-2,1,3-benzothiadiazole
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Record name 4-Chloro-2,1,3-benzothiadiazole
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Record name 2207-28-5
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Record name 4-chloro-2,1,3-benzothiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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